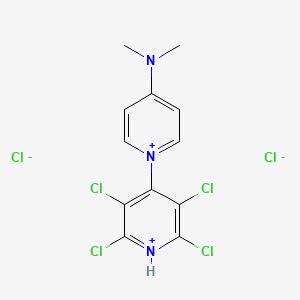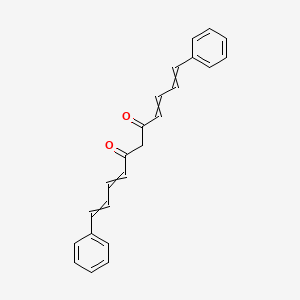
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione is a synthetic compound known for its unique structure and properties.
Vorbereitungsmethoden
The synthesis of 1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione involves the reaction of acetylacetone with cinnamaldehyde. The reaction is typically carried out under controlled conditions, and the crude product is recrystallized using a mixture of dichloromethane and hexane to obtain the final product as a yellow powder . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species upon excitation by light, leading to the destruction of cancer cells . In biology, it has been investigated for its cytotoxic effects on various cancer cell lines, including prostate cancer cells . In medicine, its potential as a therapeutic agent for cancer treatment is being explored. Additionally, it may have applications in the industry as a component in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione involves its ability to generate reactive oxygen species (ROS) upon excitation by light. These ROS induce strong phototoxic reactions against malignant cells, leading to cell death . The compound specifically targets intracellular components, causing oxidative damage and disrupting cellular functions. The molecular pathways involved in this process include the activation of apoptotic pathways and the inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1,11-Diphenylundeca-1,3,8,10-tetraene-5,7-dione is unique compared to other similar compounds due to its specific structure and photophysical properties. Similar compounds include curcumin and its derivatives, such as bisdemethoxy curcumin and cinnamaldehyde derivatives . These compounds share similar photodynamic properties but differ in their absorption maxima, fluorescence, and photobleaching characteristics. For example, the cinnamaldehyde derivative of curcumin has a higher absorption maximum and stronger fluorescent emission signals compared to this compound .
Eigenschaften
CAS-Nummer |
502764-29-6 |
|---|---|
Molekularformel |
C23H20O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1,11-diphenylundeca-1,3,8,10-tetraene-5,7-dione |
InChI |
InChI=1S/C23H20O2/c24-22(17-9-7-15-20-11-3-1-4-12-20)19-23(25)18-10-8-16-21-13-5-2-6-14-21/h1-18H,19H2 |
InChI-Schlüssel |
GIEOMQFVAJGFPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)CC(=O)C=CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
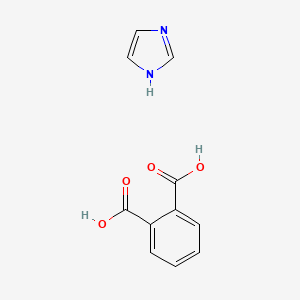
![N-[(1H-Benzimidazol-1-yl)methyl]-2-fluorobenzamide](/img/structure/B14246972.png)
![N-[(Methylideneamino)(methylsulfanyl)methyl]aniline](/img/structure/B14246978.png)
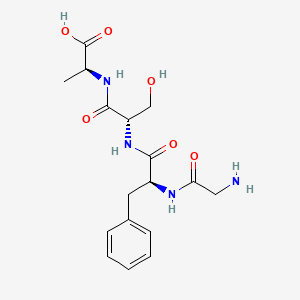

![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, 4-[[5-[(methoxyamino)carbonyl]-2-methylphenyl]amino]-5-methyl-N-(1-phenylethyl)-](/img/structure/B14246992.png)
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)
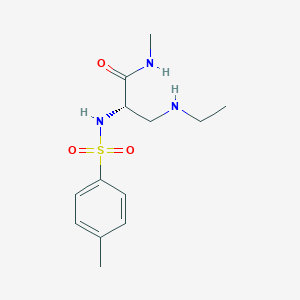

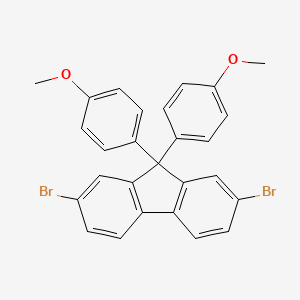
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
